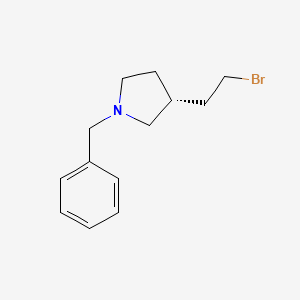
(R)-1-benzyl-3-(2-bromoethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines It features a pyrrolidine ring substituted with a benzyl group at the 1-position and a 2-bromoethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of the 2-Bromoethyl Group: The 2-bromoethyl group can be introduced through a nucleophilic substitution reaction using 2-bromoethanol or 2-bromoethylamine.
Industrial Production Methods: Industrial production methods for ®-1-benzyl-3-(2-bromoethyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反応の分析
Types of Reactions: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of bases and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include derivatives with new functional groups replacing the bromoethyl group.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include the corresponding ethyl-substituted pyrrolidine.
科学的研究の応用
®-1-Benzyl-3-(2-bromoethyl)pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on biological molecules.
類似化合物との比較
®-1-Benzyl-3-(2-chloroethyl)pyrrolidine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
®-1-Benzyl-3-(2-hydroxyethyl)pyrrolidine: Similar structure but with a hydroxyethyl group instead of a bromoethyl group.
®-1-Benzyl-3-(2-iodoethyl)pyrrolidine: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Uniqueness: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization compared to its chloro, hydroxy, and iodo analogs.
特性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC名 |
(3R)-1-benzyl-3-(2-bromoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChIキー |
XZCHWGJKCVLKTL-ZDUSSCGKSA-N |
異性体SMILES |
C1CN(C[C@H]1CCBr)CC2=CC=CC=C2 |
正規SMILES |
C1CN(CC1CCBr)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















